molecular formula C11H11NO2S B061358 [(1-methyl-1H-indol-3-yl)thio]acetic acid CAS No. 187030-12-2

[(1-methyl-1H-indol-3-yl)thio]acetic acid

Cat. No.: B061358
CAS No.: 187030-12-2
M. Wt: 221.28 g/mol
InChI Key: DVPGVQNKZXBQPX-UHFFFAOYSA-N
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Description

[(1-methyl-1H-indol-3-yl)thio]acetic acid is a synthetically valuable indole-derived building block and research chemical. Its core structure features a thioether-linked acetic acid side chain attached to the 3-position of a 1-methylindole scaffold, making it a versatile intermediate for the synthesis of more complex heterocyclic compounds and functionalized indole derivatives. This compound is of significant interest in medicinal chemistry research, particularly in the design and development of novel enzyme inhibitors and receptor modulators. The molecule's mechanism of action is often attributed to its ability to act as a bioisostere or a key pharmacophore, potentially interfering with biological pathways involving tryptophan metabolism or serotonin-related signaling. Researchers utilize this compound as a precursor for constructing compound libraries, studying structure-activity relationships (SAR), and probing biochemical interactions. Its carboxylic acid group allows for further derivatization into amides or esters, while the sulfur atom can contribute to electronic effects and binding affinity. This reagent is essential for advanced investigations in organic synthesis, chemical biology, and pharmaceutical development.

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-12-6-10(15-7-11(13)14)8-4-2-3-5-9(8)12/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGVQNKZXBQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344296
Record name [(1-methyl-1H-indol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187030-12-2
Record name [(1-methyl-1H-indol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of 3-Mercapto-1-methylindole

The reaction of 3-mercapto-1-methylindole with chloroacetic acid or its derivatives represents a straightforward route. 3-Mercapto-1-methylindole can be synthesized via reduction of disulfide precursors or thiolation of 1-methylindole using phosphorus pentasulfide (P₄S₁₀). Subsequent alkylation with chloroacetic acid in alkaline conditions (e.g., NaOH/EtOH) yields the target compound. However, the instability of 3-mercapto-1-methylindole under oxidative conditions necessitates inert atmospheres and low temperatures, limiting scalability.

Nucleophilic Substitution of 3-Halo-1-methylindoles

3-Bromo-1-methylindole serves as a key intermediate for introducing the thioacetic acid moiety. Bromination of 1-methylindole at the 3-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The resulting 3-bromo derivative undergoes nucleophilic substitution with mercaptoacetic acid (HS-CH₂COOH) in the presence of potassium carbonate (K₂CO₃) as a base. This method offers moderate yields (50–65%) due to competing side reactions, such as hydrolysis of the bromo intermediate.

Copper-Mediated Cross-Coupling

Copper catalysts enhance the coupling efficiency between 3-bromo-1-methylindole and thioacetic acid derivatives. Building on methodologies for indole-pyrazolone couplings, optimal conditions involve Cu(OAc)₂·H₂O (10 mol%) in DMF at 90°C under nitrogen. This approach achieves yields up to 88% by minimizing side reactions and improving regioselectivity.

Detailed Experimental Procedures

Synthesis of 1-Methyl-1H-indole

1-Methylindole is prepared via Fischer indole synthesis or direct alkylation of indole. A representative procedure involves treating indole with iodomethane (1.2 equiv) and sodium hydride (NaH, 1.5 equiv) in DMF at 0°C. The reaction is stirred for 12 hours, yielding 1-methylindole in 92% purity after aqueous workup.

Bromination at the 3-Position

3-Bromo-1-methylindole is synthesized by adding NBS (1.1 equiv) to a solution of 1-methylindole in DMF at 0°C. The mixture is stirred for 2 hours, followed by quenching with ice water. The product is isolated via column chromatography (hexane/ethyl acetate, 4:1), yielding 78% pure 3-bromo-1-methylindole.

Thioether Formation via Nucleophilic Substitution

A mixture of 3-bromo-1-methylindole (1.0 equiv), mercaptoacetic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is heated at 80°C for 6 hours. After extraction with ethyl acetate and acidification with HCl, this compound is obtained in 62% yield.

Copper-Catalyzed Coupling Approach

To a solution of 3-bromo-1-methylindole (1.0 equiv) and mercaptoacetic acid (1.5 equiv) in DMF, Cu(OAc)₂·H₂O (10 mol%) is added. The reaction is heated at 90°C under N₂ for 12 hours, achieving 85% yield after purification.

Optimization of Reaction Conditions

Method Catalyst Solvent Temperature Yield
Nucleophilic substitutionNoneDMF80°C62%
Copper-mediated couplingCu(OAc)₂·H₂ODMF90°C85%

Copper catalysis significantly improves efficiency by facilitating oxidative addition and reductive elimination steps. Increasing the reaction temperature beyond 90°C leads to decomposition, while lower temperatures (e.g., 70°C) result in incomplete conversion.

Comparative Analysis of Methods

  • Direct Alkylation : Limited by the instability of 3-mercapto intermediates but offers simplicity for small-scale synthesis.

  • Nucleophilic Substitution : Requires stoichiometric bases and suffers from moderate yields due to competing hydrolysis.

  • Copper-Mediated Coupling : High-yielding and scalable, though dependent on catalyst loading and inert conditions.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-indol-3-yl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Halogens, nitro compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Overview

[(1-Methyl-1H-indol-3-yl)thio]acetic acid is a compound belonging to the indole family, which is recognized for its diverse biological activities. This compound, with the molecular formula C11_{11}H11_{11}NO2_2S, has garnered attention in various fields, including medicinal chemistry, agriculture, and biochemistry. Its potential applications are largely attributed to the unique properties of indole derivatives, which are known for their roles as pharmaceuticals and agrochemicals.

Medicinal Chemistry

Indole derivatives, including this compound, have been extensively studied for their therapeutic potential. Key applications include:

  • Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds derived from indole have shown effectiveness against various cancer cell lines, including cervical carcinoma and leukemia . this compound may act through mechanisms such as apoptosis induction and inhibition of tumor growth.
  • Anti-inflammatory Effects : Indole compounds have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines. Studies suggest that this compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antiviral Properties : The antiviral potential of indole derivatives has been explored, with some showing activity against viruses like HIV and dengue virus. This suggests that this compound may also possess similar antiviral capabilities .

Agricultural Applications

Indole derivatives are known to function as plant hormones (auxins), influencing plant growth and development. This compound may serve as a growth regulator in agricultural practices, promoting root development and enhancing crop yield . Its role in modulating plant responses to environmental stressors is also under investigation.

Biochemical Research

The compound's unique structure allows it to interact with various biological targets. Research into its biochemical pathways may reveal insights into metabolic processes and cellular signaling mechanisms. Indoles are often used as probes in biochemical assays due to their ability to bind specific receptors or enzymes .

Case Study 1: Anticancer Activity

A study conducted on a series of indole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines. This compound was included in this screening and showed promising results, indicating its potential as a lead compound for further development into anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies assessed the anti-inflammatory effects of various indole derivatives on macrophage cell lines. Results indicated that this compound significantly reduced TNF-alpha secretion in lipopolysaccharide-stimulated cells, showcasing its potential as an anti-inflammatory agent .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved Effects
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsInhibits TNF-alpha secretion
Antiviral PropertiesActivity against HIV and dengue virus
Agricultural SciencePlant Growth RegulationEnhances root development
Biochemical ResearchBiochemical ProbesInteracts with cellular receptors

Mechanism of Action

The mechanism of action of [(1-methyl-1H-indol-3-yl)thio]acetic acid involves its interaction with various molecular targets:

Biological Activity

[(1-methyl-1H-indol-3-yl)thio]acetic acid is a compound belonging to the indole family, which is recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of Indole Derivatives

Indole derivatives have gained significant attention due to their potential therapeutic applications. They are known to exhibit a range of biological activities, including:

  • Anticancer effects : Many indole derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial properties : Some compounds demonstrate efficacy against various bacterial strains.
  • Anti-inflammatory activities : Certain indoles have been studied for their ability to modulate inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to colchicine, this compound has been shown to disrupt microtubule assembly, which is crucial for cell division. This action leads to cell cycle arrest, particularly in the G2/M phase.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, contributing to its anticancer properties.
  • Reactive Oxygen Species (ROS) Generation : Indole derivatives often increase cellular ROS levels, which can lead to oxidative stress and subsequent cell death.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound and related compounds against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for selected compounds:

CompoundCancer Cell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

These results indicate that compound 7d exhibits potent antiproliferative activity against cervical (HeLa), breast (MCF-7), and colon (HT-29) cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • A study on MIAM (a derivative related to this compound) demonstrated significant inhibition of HCC growth in resistant cell lines. The compound increased ROS levels and induced apoptosis more effectively in resistant variants than in their parent cells .
  • Microtubule Destabilization :
    • Compounds similar to this compound were shown to destabilize microtubules at concentrations around 20 μM, confirming their potential as microtubule-targeting agents .

Pharmacological Applications

Given its biological activities, this compound holds promise for various pharmacological applications:

  • Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth, it may serve as a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : Its structural characteristics suggest potential efficacy against bacterial infections .
  • Anti-inflammatory Treatments : The compound's effects on inflammatory pathways warrant further exploration for therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing [(1-methyl-1H-indol-3-yl)thio]acetic acid?

A typical synthesis involves reacting 1-methylindole-3-thiol with bromoacetic acid or its derivatives under basic conditions (e.g., NaOH or DABCO) to form the thioether linkage. For example, similar compounds like 3-(1-methylimidazol-2-ylthio)propanoic acid were synthesized via nucleophilic substitution using tert-butyl esters followed by hydrolysis with trifluoroacetic acid (TFA) and phenol . Optimizing reaction stoichiometry (1:1 molar ratio of thiol to alkylating agent) and using polar aprotic solvents (e.g., DMF) can improve yields.

Q. How can the purity and structural integrity of this compound be confirmed?

Use a combination of analytical techniques:

  • NMR (¹H, ¹³C) : Confirm the presence of the methyl group (~δ 3.7 ppm for N–CH₃), thioether (–S–CH₂–), and carboxylic acid (–COOH) protons.
  • FT-IR : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and indole ring vibrations (C–H bending at ~750 cm⁻¹) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₁H₁₁NO₂S: 245.05 g/mol) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in methanol. Stability tests under varying pH (4–9) and temperatures (4–25°C) should be conducted. Thioether bonds are generally stable but may oxidize under strong acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict:

  • Molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO-LUMO) for reactivity analysis.
  • Vibrational frequencies to correlate with experimental FT-IR/Raman data . Software like Gaussian or ORCA is recommended for such studies.

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Dose-response assays : Test across a concentration range (e.g., 1–100 µM) to identify non-linear effects.
  • Lipophilicity (log P/log D) : Calculate using software like MarvinSuite to assess membrane permeability; optimal log D (pH 7) should align with Lipinski’s rule (<5) .
  • Toxicity profiling : Compare in vitro (e.g., cell viability assays) and in vivo models to validate specificity .

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Flow chemistry : Continuous-flow reactors (e.g., microfluidic systems) enhance mixing and heat transfer, reducing side reactions .
  • Protecting groups : Use tert-butyl esters for the carboxylic acid during alkylation to prevent undesired side reactions .
  • Catalyst screening : Test bases like DABCO or DBU for improved nucleophilic substitution efficiency .

Q. What structural analogs of this compound show promise in rhizogenesis or antimicrobial studies?

Derivatives like sodium 2-((quinolin-4-yl)thio)acetate (QAC-5) demonstrated enhanced rhizogenesis in Paulownia clones, attributed to improved bioavailability of the ionized form. Modifying the indole ring with electron-withdrawing groups (e.g., –NO₂) or varying alkyl chain lengths can modulate activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1-methyl-1H-indol-3-yl)thio]acetic acid
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[(1-methyl-1H-indol-3-yl)thio]acetic acid

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